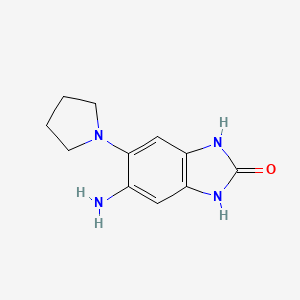

5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one

Description

5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a bicyclic core structure with an amino group at position 5 and a pyrrolidinyl substituent at position 4.

Properties

IUPAC Name |

5-amino-6-pyrrolidin-1-yl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-7-5-8-9(14-11(16)13-8)6-10(7)15-3-1-2-4-15/h5-6H,1-4,12H2,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGWVVYUBLUZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(C=C2N)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651596 | |

| Record name | 5-Amino-6-(pyrrolidin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082550-33-1 | |

| Record name | 5-Amino-6-(pyrrolidin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, have been studied extensively. These compounds are known to interact with various biological targets, leading to a wide range of biological activities.

Mode of Action

It’s known that the compound undergoes cyclization when heated under reflux with meona in buoh. This process involves the acetyl methyl group and the amide carbonyl moiety.

Biochemical Pathways

Similar compounds have been shown to affect various biological pathways.

Biological Activity

5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H14N4O

- Molecular Weight : 218.255 g/mol

- CAS Number : 1082550-33-1

The biological activities of benzimidazole derivatives, including this compound, are often linked to their interactions with various biological targets:

- Antiviral Activity : Benzimidazole derivatives have shown effectiveness against several viral infections by inhibiting viral RNA synthesis. For instance, compounds similar to this compound have been reported to suppress the replication of human cytomegalovirus (HCMV) and other RNA viruses through inhibition of RNA polymerase II activity .

- Antiparasitic Effects : The compound's structural similarities to known anthelmintics suggest potential efficacy against parasitic infections. Benzimidazoles typically target tubulin in parasites, disrupting their cellular functions .

Antiviral Activity

Recent studies highlight the compound's role in inhibiting viral replication. For example:

- Case Study : A derivative with a similar structure demonstrated significant antiviral effects against adenoviruses and herpesviruses without exhibiting cytotoxicity at effective concentrations .

Antiparasitic Activity

Benzimidazole derivatives are widely recognized for their antiparasitic properties:

- Mechanism : They interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis in parasitic cells. This mechanism is critical for drugs like albendazole and mebendazole, which are used to treat helminth infections .

Anti-inflammatory Activity

Some studies suggest that compounds within this class may exhibit anti-inflammatory properties:

- Research Findings : Certain benzimidazole derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Research Findings and Data Tables

Scientific Research Applications

Biological Activities

Benzimidazole derivatives are known for their diverse biological activities, which may extend to 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one. Potential activities include:

- Antimicrobial properties : Many benzimidazole derivatives exhibit significant antibacterial and antifungal activity.

- Antiparasitic effects : Some compounds in this class are used as antiparasitic agents, such as fenbendazole.

- Anticancer potential : Certain benzimidazoles have shown promise in inhibiting cancer cell proliferation.

Therapeutic Applications

Given its structural characteristics, this compound may find applications in:

- Pharmaceutical development : As a lead compound for developing new antimicrobial or anticancer agents.

- Drug design : Its unique functional groups may allow for modifications to enhance efficacy and reduce toxicity.

Comparative Analysis with Related Compounds

To understand the potential of this compound, it is useful to compare it with other benzimidazole derivatives. Below is a comparison table highlighting key properties and applications.

| Compound Name | Structure Features | Known Applications | Biological Activities |

|---|---|---|---|

| This compound | Benzimidazole core with pyrrolidine | Potential antimicrobial and anticancer | Antimicrobial, antiparasitic |

| Fenbendazole | Benzimidazole with a phenyl ring | Antiparasitic (used in veterinary medicine) | Antiparasitic |

| Omeprazole | Benzimidazole with a methoxy group | Proton pump inhibitor (gastric ulcers) | Antiulcer |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzimidazolone Core

5-Amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one derivatives

- Structure: Replaces pyrrolidinyl with a dimethylamino group (-N(CH₃)₂).

- Properties: The dimethylamino group is a smaller, less sterically hindered tertiary amine compared to the pyrrolidinyl ring (secondary amine). This likely enhances solubility in polar solvents due to increased hydrophilicity. LogP: 0.40 (for dihydrochloride hydrate), indicating moderate lipophilicity . Pharmacological Relevance: Designed as salts (e.g., dihydrochloride) to improve bioavailability. No explicit receptor data are available, but structural analogs like J-113397 (a benzimidazolone with a cyclo-octylmethyl-piperidyl group) act as ORL1 (opioid receptor-like 1) antagonists .

Nitro-Substituted Benzimidazolones (TriNBO, 5-Me-TriNBO)

- Structure : Nitro groups at positions 4, 5, 6 (TriNBO) or 5-methyl-4,6,7-trinitro (5-Me-TriNBO) .

- Properties: Detonation Performance: Superior to TNT but less potent than tetryl. Used in explosives research. Key Difference: The nitro groups confer high energy density and instability, contrasting with the amino-pyrrolidinyl substituents in the target compound, which prioritize biological interactions over reactivity .

Phenoxyethyl-Substituted Benzimidazolones

- Structure: 6-Amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives.

- Properties: Demonstrated broad-spectrum antimicrobial activity, including against Mycobacterium tuberculosis. Mechanistic Insight: The phenoxyethyl groups enhance membrane penetration, while the amino group at position 6 may interact with microbial enzymes. The absence of pyrrolidinyl in these analogs highlights the role of substituent bulk in dictating antimicrobial efficacy .

Pharmacological Analogues with Receptor Affinity

J-113397

- Structure : 1-[(3R,4R)-1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one.

- Activity : Potent ORL1 receptor antagonist (IC₅₀ = 1.8 nM).

- Comparison: The cyclo-octylmethyl-piperidyl substituent in J-113397 provides greater steric bulk than the pyrrolidinyl group in the target compound, likely enhancing receptor binding specificity. The amino group at position 5 in the target compound may mimic hydrogen-bonding interactions seen in J-113397’s hydroxymethyl group .

U-50,488H (Kappa-Opioid Agonist)

- Structure : Trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzeneacetamide.

- Activity : Binds selectively to κ-opioid receptors.

- However, the benzeneacetamide core of U-50,488H differs significantly from the benzimidazolone scaffold .

Metabolic and Physicochemical Properties

Metabolic Stability

- Pyrrolidinyl Metabolism: Pyrrolidine rings are prone to oxidative metabolism (e.g., hydroxylation or ring opening), as seen in cathinone derivatives like 1-phenyl-2-(1-pyrrolidinyl)-1-butanone . This could limit the half-life of the target compound compared to dimethylamino analogs.

- Amino Group Reactivity: The primary amino group at position 5 may undergo acetylation or conjugation, altering bioavailability .

Preparation Methods

Aminolysis of 4,6-Dinitrobenzimidazolones

A key method involves the displacement of the 6-nitro group in 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one derivatives by pyrrolidine via aminolysis:

- The starting compound, 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one, is reacted with pyrrolidine in ethanol at elevated temperatures (~70 °C) for several hours (e.g., 8 hours).

- This reaction selectively substitutes the 6-nitro group with the pyrrolidinyl moiety, yielding 5-nitro-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one.

- Subsequent reduction of the 5-nitro group to an amino group (using catalytic hydrogenation or tin/HCl reduction) affords the target compound this compound.

This approach benefits from the high reactivity of the 6-nitro substituent towards nucleophilic displacement due to its electron-withdrawing nature and steric accessibility.

Reduction of Nitro Precursors

- Reduction of 5-nitro-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one to the amino derivative can be achieved using classical reducing agents such as tin and hydrochloric acid in aqueous media.

- The process involves stirring the nitro compound with tin powder and HCl under reflux conditions, followed by neutralization and isolation of the amino product.

- This method is efficient and yields high purity amino derivatives.

Direct Substitution on 5-Amino-6-nitrobenzimidazolones

Alternatively, starting from 5-amino-6-nitro-1,3-dihydro-2H-benzimidazol-2-one, the nitro group at position 6 can be substituted by pyrrolidine under nucleophilic aromatic substitution conditions:

- The 5-amino-6-nitrobenzimidazolone is treated with pyrrolidine in a polar aprotic solvent under heating.

- The nitro group is displaced by the pyrrolidinyl group, yielding the target compound directly.

This method requires careful control of reaction conditions to avoid side reactions and ensure selective substitution.

Experimental Data and Reaction Conditions Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4,6-Dinitro-1,3-dihydro-2H-benzimidazol-2-one | Pyrrolidine, ethanol, 70 °C, 8 h | 5-Nitro-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one | High | Aminolysis selective for 6-position |

| 2 | 5-Nitro-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one | Sn/HCl, reflux | This compound | High | Efficient reduction of nitro to amino |

| Alternative | 5-Amino-6-nitro-1,3-dihydro-2H-benzimidazol-2-one | Pyrrolidine, polar aprotic solvent, heat | This compound | Moderate to high | Direct nucleophilic substitution |

Research Findings and Notes

- The nucleophilic substitution of the nitro group at position 6 is facilitated by the electron-deficient aromatic system and steric factors, allowing pyrrolidine to act as a nucleophile.

- Reduction of nitro groups to amino groups is commonly performed using tin and hydrochloric acid, which is a classical and reliable method providing high yields and purity.

- Alternative reduction methods such as catalytic hydrogenation may also be employed depending on scale and equipment availability.

- Purification typically involves crystallization from suitable solvents (e.g., ethanol, acetic acid) and drying under controlled temperature to obtain stable crystalline products.

- The presence of the pyrrolidinyl group at position 6 imparts specific physicochemical properties, influencing solubility and reactivity.

Summary Table of Preparation Steps

Q & A

Q. What are the optimized synthetic routes for 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one, and how can reaction yields be improved?

The synthesis of benzimidazole derivatives typically employs condensation reactions between o-phenylenediamine analogs and carbonyl-containing intermediates. For 5-amino-substituted benzimidazoles, solvent-free one-pot synthesis under microwave irradiation can enhance reaction efficiency and reduce byproducts . Key steps include:

- Cyclization : Use of acidic catalysts (e.g., HCl or acetic acid) to promote ring closure.

- Amination : Introduction of the pyrrolidinyl group via nucleophilic substitution or reductive amination.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound.

Yield optimization strategies: - Temperature control : Maintain 60–80°C during cyclization to avoid decomposition.

- Catalyst screening : Lewis acids like ZnCl₂ may improve regioselectivity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

- Antimicrobial Activity :

- MIC determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anti-inflammatory Activity :

- Cytotoxicity :

- MTT assay : Test against cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can QSAR models guide the structural optimization of this benzimidazole derivative?

A 2D-QSAR model can correlate structural features (e.g., logP, polar surface area) with biological activity:

- Dataset : Compile IC₅₀ values from analogs with substitutions at positions 5 and 6 (see Table 1) .

- Descriptor selection : Use Molinspiration or PaDEL-Descriptor to calculate topological polar surface area (TPSA) and Lipinski parameters.

- Model validation : Apply leave-one-out cross-validation (R² > 0.7) to ensure robustness.

Table 1 : Example QSAR Data for Benzimidazole Analogs

| Substituent (Position 6) | logP | TPSA (Ų) | IC₅₀ (µM) |

|---|---|---|---|

| Pyrrolidinyl | 2.1 | 65.3 | 12.4 |

| Piperidinyl | 2.4 | 60.1 | 18.9 |

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization :

- Use identical cell lines (e.g., MDA-MB-231) and reference drugs (e.g., cisplatin) to minimize variability .

- Metabolic stability :

- Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH regeneration system) to explain discrepancies between in vitro and in vivo results .

Q. How can molecular docking elucidate the compound’s mechanism of action?

- Target selection : Prioritize enzymes like bacterial peptide deformylase (PDF) or cyclooxygenase-2 (COX-2) based on structural similarity to known inhibitors .

- Docking protocol :

- Prepare the protein (PDB: 1LRQ for PDF) by removing water molecules and adding hydrogens.

- Use AutoDock Vina to simulate binding, focusing on interactions between the pyrrolidinyl group and hydrophobic pockets (e.g., PDF’s S1 pocket) .

- Key interactions : Hydrogen bonds with Arg97 (PDF) or π-π stacking with Tyr355 (COX-2) .

Q. What advanced techniques validate the compound’s crystal structure?

Q. How can hybrid derivatives enhance pharmacological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.